molecular formula C25H21N5O2S2 B2389818 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847402-84-0

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2389818
CAS No.: 847402-84-0
M. Wt: 487.6
InChI Key: ZYIZPXUCAZZHBI-UHFFFAOYSA-N
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Description

2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic organic compound. Its structure suggests potential bioactive properties, likely due to the presence of several heterocyclic rings and functional groups that can interact with biological molecules. Such compounds often find applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multistep process:

  • Formation of 2-oxobenzo[d]thiazol-3(2H)-yl):

    • Starting with an ortho-amino benzoic acid derivative, undergoes cyclization with a thiourea compound.

    • Typical reagents include concentrated sulfuric acid and high-temperature conditions.

  • Attachment of the Triazol Ring:

    • Using a precursor with a suitable leaving group like o-tolyl bromide, a nucleophilic substitution reaction introduces the triazol ring.

    • This step usually requires a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Acetamide Linkage:

    • Coupling with N-phenyl acetamide can be achieved through an amide formation reaction.

    • Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, this compound's synthesis can be optimized by:

  • Flow Chemistry: Continuous production methods to maintain consistent reaction conditions.

  • Catalysis: Use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The triazol ring may undergo oxidation to introduce additional functional groups.

    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction:

    • Reduction reactions can target the oxo group in the benzo[d]thiazol ring to form hydroxyl derivatives.

    • Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution:

    • The amide and aromatic rings are sites for electrophilic and nucleophilic substitution reactions.

    • Reagents like acyl chlorides and halogens are commonly used.

Major Products

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Hydroxyl and amine derivatives.

  • Substitution Products: Varying based on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Functional Group Transformations: Exploration of its chemical reactivity for novel derivatives.

Biology:

  • Enzyme Inhibition: Potential inhibitors of specific enzymes like kinases or proteases.

Medicine:

  • Drug Development: Investigation into therapeutic properties such as anticancer, antifungal, or antimicrobial activities.

Industry:

  • Catalysts: Development of novel catalysts for industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets like:

  • Enzyme Binding: Inhibits enzyme activity by binding to the active site.

  • Signal Pathways: Modulates cellular signal pathways, affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Unique Features

  • Multi-Ring Structure: Provides a complex scaffold for diverse bioactivity.

  • Functional Group Versatility: Multiple reactive sites for chemical modification.

Similar Compounds

  • Benzothiazole Derivatives: Structurally similar with potential bioactivities.

  • Triazole-Linked Acetamides: Analogous compounds with different substituents.

Properties

IUPAC Name

2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIZPXUCAZZHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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